![molecular formula C18H18N2O3S B2421831 N-[2-甲氧基-2-(3-甲氧基苯基)乙基]-1,3-苯并噻唑-6-甲酰胺 CAS No. 1798038-61-5](/img/structure/B2421831.png)
N-[2-甲氧基-2-(3-甲氧基苯基)乙基]-1,3-苯并噻唑-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide includes a benzo[d]thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen atoms, and a carboxamide group, which is known for its role in various biochemical processes.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
作用机制
Target of Action
The primary target of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, being involved in memory and learning processes. It is also implicated in several neurological and psychiatric disorders.
Mode of Action
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide interacts with its target, the glutamate NMDA receptor, by acting as a high-affinity ligand . This interaction results in the antagonism of the NMDA receptor, which is thought to be the key pharmacological feature underlying the actions of dissociative anesthetics .
Biochemical Pathways
The compound’s interaction with the NMDA receptor affects the glutamatergic signaling pathway. This pathway is involved in the regulation of various downstream effects, including synaptic plasticity, which is critical for learning and memory. The compound’s antagonistic action on the NMDA receptor can disrupt these processes, potentially leading to psychotomimetic effects .
Result of Action
The molecular and cellular effects of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide’s action are primarily due to its antagonism of the NMDA receptor. This can result in a range of effects, from altered perception and cognition to potential neurotoxicity. In particular, the compound’s significant affinities for the NMDA receptor may explain its psychotomimetic effects in human users .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The resulting benzo[d]thiazole intermediate is then subjected to further functionalization to introduce the methoxyphenyl and carboxamide groups.
-
Hantzsch Thiazole Synthesis
Reactants: α-haloketone, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: Benzo[d]thiazole intermediate
-
Functionalization
Reactants: Benzo[d]thiazole intermediate, 2-methoxy-2-(3-methoxyphenyl)ethylamine, carboxylic acid derivative
Conditions: Various coupling reagents such as EDCI or DCC in the presence of a base
Product: N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Industrial Production Methods
Industrial production of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in dry solvents such as tetrahydrofuran or ether.
Substitution: Halogenating agents, nucleophiles; typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzo[d]thiazole derivatives
相似化合物的比较
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazole-2-carboxamide: Lacks the methoxyphenyl group, leading to different biological activities.
N-(2-hydroxyethyl)benzo[d]thiazole-6-carboxamide: Contains a hydroxyethyl group instead of the methoxyphenyl group, resulting in different solubility and reactivity.
N-(2-methoxyethyl)benzo[d]thiazole-6-carboxamide: Contains a methoxyethyl group, which may affect its interaction with molecular targets.
The uniqueness of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
属性
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-5-3-4-12(8-14)16(23-2)10-19-18(21)13-6-7-15-17(9-13)24-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGTVQYAIFRZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
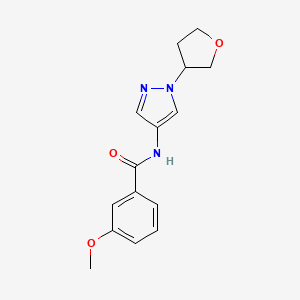
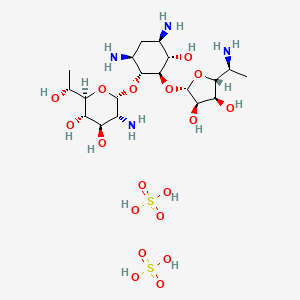
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)
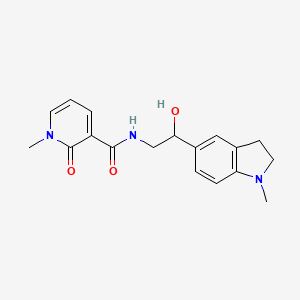
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2421756.png)
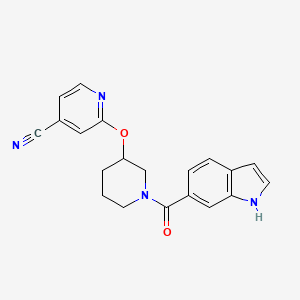
![N-(3-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2421758.png)
![3-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2421759.png)
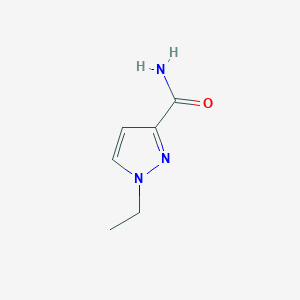
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2421762.png)
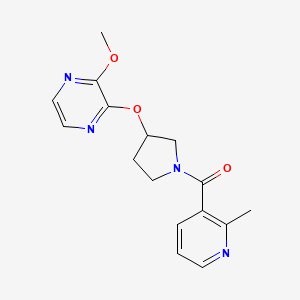
![1,3,7-trimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)
![2-cyclopropyl-1-{1-[(4-methoxyphenyl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2421768.png)
![N-(2-chloro-4-fluorophenyl)-2-[[6-oxo-5-(thiophen-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2421769.png)
